molecular formula C9H13Cl2NO B1422875 2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 7569-73-5

2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No. B1422875
CAS RN: 7569-73-5
M. Wt: 222.11 g/mol
InChI Key: SMAHWYZVLIKBNR-UHFFFAOYSA-N
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Description

“2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 7569-73-5 . It has a molecular weight of

Scientific Research Applications

1. Metabolic Pathways and Metabolites Identification

A study by Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. The study identified several metabolites and suggested two main metabolic pathways operative in rats, involving deamination leading to corresponding aldehyde metabolites and subsequent reduction or oxidation, and pathways leading to O-desmethyl metabolites with subsequent acetylation of the amino group (Kanamori et al., 2002).

2. Synthesis and Chemical Properties

Research by Baarschers and Vukmanich (1986) focused on the synthesis of methoxychlor derivatives, providing insights into the chemical properties and potential modifications of similar compounds (Baarschers & Vukmanich, 1986).

3. Toxicokinetics and Analytical Toxicology

Richter et al. (2019) conducted a study on the toxicokinetics and analytical toxicology of NBOMe derivatives, involving phase I and II metabolism and plasma protein binding. This study is relevant for understanding the behavior of similar compounds in biological systems (Richter et al., 2019).

4. Enantioselective Metabolism by Cytochromes P450

Hu and Kupfer (2002) investigated the metabolism of methoxychlor, a structurally similar compound, by human cytochromes P450, demonstrating enantioselective metabolism with significant differences in selective enantiomer formation by various P450 isoforms (Hu & Kupfer, 2002).

5. Reductive Dechlorination by Bacterial Species

Satsuma and Masuda (2012) researched the dechlorination of methoxychlor, an organochlorine insecticide, by environmental bacterial species, highlighting the role of bacteria in the primary dechlorination of similar compounds (Satsuma & Masuda, 2012).

6. Role in Neuropharmacology

Elmore et al. (2018) studied the neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens, providing insights into their effects on the central nervous system, which could be relevant for understanding the neuropharmacological aspects of similar compounds (Elmore et al., 2018).

7. Antioxidant Activity of Derivatives

Thanuja et al. (2022) synthesized derivatives of benzoin, including 2-phenyl hydrazine-1-hydroxy, 1-[2-chlorophenyl] -2-4’-methoxyphenyl] ethane, and studied their antioxidant activities. This research is relevant for understanding the antioxidant potential of similar compounds (Thanuja et al., 2022).

properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAHWYZVLIKBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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